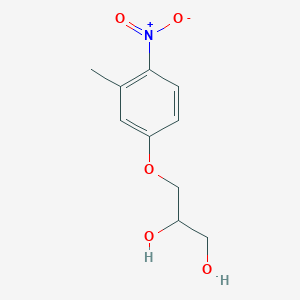
3-(3-Methyl-4-nitrophenoxy)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-4-nitrophenoxy)propane-1,2-diol: is an organic compound characterized by a phenoxy group substituted with a methyl and nitro group, attached to a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-4-nitrophenoxy)propane-1,2-diol can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-nitrophenol with epichlorohydrin in the presence of a base such as potassium hydroxide. The reaction proceeds via nucleophilic substitution, forming an intermediate epoxide, which is subsequently opened by water to yield the desired diol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound for drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-4-nitrophenoxy)propane-1,2-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the phenoxy and diol moieties can form hydrogen bonds and other interactions with target molecules.
Comparison with Similar Compounds
3-(4-Nitrophenoxy)propane-1,2-diol: Lacks the methyl group, which may affect its reactivity and biological activity.
3-(3-Methylphenoxy)propane-1,2-diol: Lacks the nitro group, resulting in different chemical and biological properties.
3-(2-Nitrophenoxy)propane-1,2-diol: The position of the nitro group affects the compound’s reactivity and interactions.
Properties
CAS No. |
90037-41-5 |
|---|---|
Molecular Formula |
C10H13NO5 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
3-(3-methyl-4-nitrophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H13NO5/c1-7-4-9(16-6-8(13)5-12)2-3-10(7)11(14)15/h2-4,8,12-13H,5-6H2,1H3 |
InChI Key |
BENSZJKJMFWYBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CO)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















